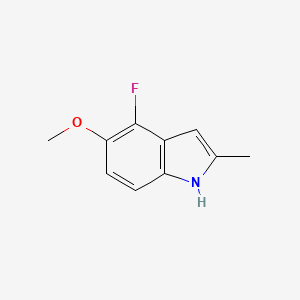4-Fluoro-5-methoxy-2-methyl-1H-indole
CAS No.: 288385-93-3
Cat. No.: VC2392053
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 288385-93-3 |
|---|---|
| Molecular Formula | C10H10FNO |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 4-fluoro-5-methoxy-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 |
| Standard InChI Key | WRDOWKZJEOFRSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC |
| Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC |
Introduction
Physical and Chemical Properties
4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS: 288385-93-3) is a substituted indole with distinct physicochemical characteristics. Understanding these properties is essential for researchers working with this compound in various applications.
Basic Physicochemical Parameters
The compound exhibits the following fundamental properties that characterize its behavior under standard conditions:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀FNO |
| Molecular Weight | 179.191 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 318.6±37.0 °C at 760 mmHg |
| Flash Point | 146.5±26.5 °C |
| Melting Point | Not Available |
| Appearance | Solid |
These basic parameters demonstrate that 4-Fluoro-5-methoxy-2-methyl-1H-indole is a relatively high-boiling organic compound with moderate density .
Additional Physical Properties
Beyond the fundamental parameters, several other physical properties contribute to understanding this compound's behavior:
| Property | Value |
|---|---|
| Exact Mass | 179.074646 |
| LogP | 2.52 |
| Polar Surface Area (PSA) | 25.02000 |
| Vapor Pressure | 0.0±0.7 mmHg at 25°C |
| Index of Refraction | 1.599 |
The LogP value of 2.52 indicates moderate lipophilicity, suggesting potential for membrane permeability while maintaining reasonable solubility in polar organic solvents . The low vapor pressure suggests minimal volatility at room temperature, which has implications for handling and storage.
Structural Characteristics
Molecular Structure
4-Fluoro-5-methoxy-2-methyl-1H-indole features a bicyclic structure with an indole core, which consists of a pyrrole ring fused to a benzene ring. The substituents are positioned strategically:
-
A methyl group at position 2 of the indole
-
A fluorine atom at position 4
-
A methoxy group at position 5
This arrangement creates a unique electronic environment within the molecule, affecting its reactivity and potential applications.
Structural Identifiers
For computational and chemical database purposes, the compound can be identified using the following structural notations:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-fluoro-5-methoxy-2-methyl-1H-indole |
| Standard InChI | InChI=1S/C10H10FNO/c1-6-5-7-8(12-6)3-4-9(13-2)10(7)11/h3-5,12H,1-2H3 |
| Standard InChIKey | WRDOWKZJEOFRSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)OC |
These identifiers are critical for unambiguous identification of the compound in chemical databases and computational studies.
Electronic and Structural Features
The presence of fluorine at position 4 significantly affects the electronic distribution within the molecule. Fluorine is highly electronegative, which creates a polar region around this substituent. Meanwhile, the methoxy group at position 5 contributes electron density to the aromatic system through resonance. The methyl group at position 2 provides modest electron donation through inductive effects while also influencing the steric environment around the pyrrole nitrogen.
These electronic characteristics collectively influence the compound's reactivity, particularly in electrophilic and nucleophilic substitution reactions that might be employed in further functionalization.
Synthesis and Preparation
Insights from Related Compounds
The synthesis of structurally related compounds provides valuable insights into potential synthetic routes for 4-Fluoro-5-methoxy-2-methyl-1H-indole. For instance, the synthesis of 4-Fluoro-5-hydroxy-2-methylindole involves:
| Yield | Reaction Conditions | Procedure |
|---|---|---|
| 81% | Sodium dithionite in water at 0-30°C for 1.0h | Starting from 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one and using sodium dithionite as the reducing agent |
| 68% | Sodium dithionite, potassium carbonate in water at 25°C for 2.0h | Similar to above but with potassium carbonate and on an industrial scale |
| 17% | Hydrogen with palladium on activated charcoal in ethanol at 20°C for 8.0h | Alternative approach using catalytic hydrogenation |
The synthesis of 4-Fluoro-5-methoxy-2-methyl-1H-indole could potentially follow a similar path, with an additional methylation step to convert the hydroxyl group to a methoxy group .
Methylation of Hydroxyl Precursor
For the conversion of a hydroxyl group to a methoxy group in similar compounds, typical reagents include:
-
Dimethyl sulfate with a base such as sodium hydroxide or potassium carbonate
-
Methyl iodide with a base such as potassium carbonate in DMF
-
Diazomethane in ether (for sensitive compounds)
This methylation step would likely occur after the formation of the indole core structure with the hydroxyl group already in place.
Related Compounds and Structural Analogs
Direct Structural Analogs
Several compounds share structural similarities with 4-Fluoro-5-methoxy-2-methyl-1H-indole, differing in the position or identity of substituents:
| Compound | CAS Number | Molecular Formula | Difference from 4-Fluoro-5-methoxy-2-methyl-1H-indole |
|---|---|---|---|
| 4-Fluoro-5-methoxy-1-methyl-1H-indole | 879093-16-0 | C₁₀H₁₀FNO | N-methylated derivative (methyl group on nitrogen instead of position 2) |
| 4-Fluoro-5-hydroxy-2-methyl-1H-indole | 288385-88-6 | C₉H₈FNO | Has hydroxyl instead of methoxy group at position 5 |
| 5-Methoxy-2-methyl-1H-indole | 1076-74-0 | C₁₀H₁₁NO | Lacks fluorine at position 4 |
These analogs provide a useful comparative framework for understanding the structural and functional relationships within this class of compounds .
Physical Property Comparison
Comparing the physical properties of these related compounds provides insight into the effects of specific structural modifications:
| Compound | Molecular Weight | Density | Boiling Point | Melting Point |
|---|---|---|---|---|
| 4-Fluoro-5-methoxy-2-methyl-1H-indole | 179.191 g/mol | 1.2±0.1 g/cm³ | 318.6±37.0 °C | Not Available |
| 5-Methoxy-2-methyl-1H-indole | 161.200 g/mol | 1.1±0.1 g/cm³ | 308.5±22.0 °C | 86-88 °C |
This comparison illustrates how the addition of a fluorine atom increases molecular weight, density, and boiling point due to increased intermolecular interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume